Ledipasvir diacetone

Descripción general

Descripción

GS-5885 diacetona, también conocido como Ledipasvir diacetona, es un potente inhibidor de la proteína no estructural 5A del virus de la hepatitis C. Este compuesto es un componente clave en el tratamiento de la infección crónica por el virus de la hepatitis C, particularmente cuando se combina con otros agentes antivirales. Ha demostrado una eficacia notable en la inhibición de la replicación de los genotipos 1a y 1b del virus de la hepatitis C .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de GS-5885 diacetona implica múltiples pasos, comenzando con materiales de partida fácilmente disponiblesLas condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar altos rendimientos y pureza .

Métodos de producción industrial

La producción industrial de GS-5885 diacetona sigue una ruta sintética similar, pero a mayor escala. El proceso está optimizado para la eficiencia, la rentabilidad y la sostenibilidad ambiental. Se emplean técnicas avanzadas como la química de flujo continuo y la síntesis automatizada para agilizar el proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

GS-5885 diacetona sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen disolventes orgánicos, ácidos, bases y catalizadores. Las condiciones de reacción varían según la reacción específica, pero generalmente implican temperaturas, presiones y niveles de pH controlados para obtener los productos deseados .

Principales productos formados

Estos derivados a menudo se prueban para su actividad antiviral y otras propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Treatment of Hepatitis C

The primary application of ledipasvir diacetone is in treating chronic HCV genotype 1 infections. Studies have demonstrated high rates of sustained virologic response (SVR), which is defined as undetectable levels of HCV RNA 12 weeks post-treatment:

- Efficacy in Treatment-Naïve Patients : A study involving 2,099 participants showed SVR rates of 96% for patients treated for 8 weeks and 97% for those treated for 12 weeks with ledipasvir-sofosbuvir .

- Efficacy in Previously Treated Patients : In patients who had not achieved SVR from prior treatments, ledipasvir-sofosbuvir resulted in SVR rates of 94% to 99%, depending on treatment duration and whether ribavirin was included .

Real-World Effectiveness

Real-world data supports the efficacy observed in clinical trials. A multicenter observational study confirmed that ledipasvir-sofosbuvir regimens are effective across diverse patient populations, including those with cirrhosis and varying treatment histories .

Safety Profile

The safety profile of this compound is generally favorable. Common adverse events reported include fatigue, headache, and nausea; however, no patients discontinued treatment due to these side effects . The drug interactions, particularly with proton pump inhibitors, are also significant as they can affect drug absorption and efficacy .

Comparative Efficacy

The following table summarizes key findings from various studies regarding the efficacy of this compound in different patient populations:

Case Study: Efficacy in Cirrhotic Patients

A notable case study examined cirrhotic patients who received ledipasvir-sofosbuvir for either 12 or 24 weeks. The results indicated that despite the advanced liver disease, SVR rates remained high at approximately 96%, demonstrating the compound's effectiveness even in challenging patient populations .

Case Study: Drug Interaction Management

In another case study focusing on drug interactions, researchers highlighted the importance of managing proton pump inhibitors during ledipasvir-sofosbuvir therapy to enhance absorption and efficacy. Patients who adhered to guidelines regarding acid-reducing agents showed improved SVR outcomes .

Mecanismo De Acción

GS-5885 diacetona ejerce sus efectos al inhibir la proteína no estructural 5A del virus de la hepatitis C. Esta proteína es esencial para la replicación del virus, y su inhibición conduce a una reducción significativa de la carga viral. Los objetivos moleculares de GS-5885 diacetona incluyen residuos específicos de aminoácidos en la proteína no estructural 5A, que son críticos para su función. Las vías involucradas en este mecanismo incluyen la interrupción de la replicación del ARN viral y la inhibición del ensamblaje viral .

Comparación Con Compuestos Similares

Compuestos similares

Velpatasvir: Otro inhibidor de la proteína no estructural 5A con actividad pan-genotípica contra el virus de la hepatitis C.

Daclatasvir: Un inhibidor de la proteína no estructural 5A con actividad contra múltiples genotipos del virus de la hepatitis C.

Singularidad

GS-5885 diacetona es único en su alta potencia y larga vida media farmacocinética, lo que permite la dosificación una vez al día. Su combinación con otros agentes antivirales, como el sofosbuvir, ha llevado al desarrollo de regímenes altamente efectivos de una sola tableta para el tratamiento de la infección crónica por el virus de la hepatitis C .

Actividad Biológica

Ledipasvir diacetone, a derivative of ledipasvir, is primarily recognized for its role in the treatment of hepatitis C virus (HCV) infections. This compound, which functions as an NS5A inhibitor, has shown significant antiviral activity against various HCV genotypes. This article delves into the biological activity of this compound, summarizing key research findings, clinical case studies, and relevant data.

Ledipasvir functions by inhibiting the NS5A protein of HCV, which is crucial for viral replication and assembly. The compound exhibits potent antiviral activity with an effective concentration (EC50) in the picomolar range against HCV genotypes 1a and 1b, indicating high efficacy in suppressing viral load in infected patients .

Treatment Regimens

The combination of ledipasvir with sofosbuvir has been extensively studied. Notably:

- 8-Week Regimen : A study involving treatment-naïve patients without cirrhosis showed a sustained virologic response (SVR) rate of 94% with an 8-week course of ledipasvir-sofosbuvir .

- 12-Week Regimen : In another trial, 97% of patients achieved SVR after 12 weeks of treatment .

These findings underscore the effectiveness of ledipasvir in achieving viral clearance in HCV patients.

| Treatment Duration | SVR Rate | Patient Population |

|---|---|---|

| 8 weeks | 94% | Treatment-naïve without cirrhosis |

| 12 weeks | 97% | Various genotypes including cirrhotic patients |

Efficacy in Diverse Patient Populations

- HCV Genotype 4 Patients : In a small study involving genotype 4 patients, ledipasvir-sofosbuvir resulted in a 100% SVR rate after 12 weeks. This included patients with advanced liver disease .

- Real-World Observational Studies : Data from the HCV-TARGET study indicated that factors such as lower bilirubin levels and absence of cirrhosis significantly predicted treatment success. The overall SVR rates were consistently high across different demographics and treatment durations .

Safety Profile

This compound is generally well-tolerated, with adverse events primarily being mild to moderate. Common side effects include fatigue, headache, and nausea. Notably, no severe adverse events were reported in studies where patients adhered to therapy protocols .

In Vitro Studies

In vitro analyses have demonstrated that ledipasvir exhibits strong antiviral activity against various HCV strains. The compound's potency is reflected in its low EC50 values:

- Genotype 1a : EC50 = 34 pM

- Genotype 1b : EC50 = 4 pM

These values indicate that this compound is effective even at extremely low concentrations, highlighting its potential for use in treatment regimens .

Propiedades

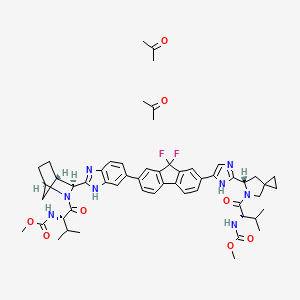

IUPAC Name |

methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H54F2N8O6.2C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;2*1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);2*1-2H3/t29-,30+,38-,39-,40-,41-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKDKHCANHWUPC-YGWQTYEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C.CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C.CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H66F2N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1005.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502655-48-2 | |

| Record name | Ledipasvir diacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1502655482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEDIPASVIR DIACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6GY125S9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.